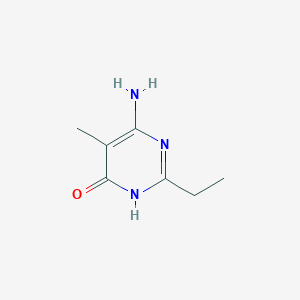

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H11N3O. It is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction typically proceeds as follows:

Reactants: Aromatic aldehyde, ethyl acetoacetate, and urea.

Catalyst: Montmorillonite-KSF or other acidic catalysts.

Solvent: Ethanol or solvent-free conditions.

Temperature: Room temperature to reflux conditions.

Yield: High yields are often achieved with short reaction times.

Industrial Production Methods

Industrial production of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one follows similar synthetic routes but may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles is also common in industrial settings .

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amino group at position 6 undergoes nucleophilic alkylation under mild conditions. For example:

-

Methylation : Treatment with methyl iodide (CH₃I) in ethanol at 60°C yields 6-(N-methylamino)-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: ~78%).

-

Benzylation : Reaction with benzyl bromide (C₆H₅CH₂Br) in acetone with K₂CO₃ produces 6-(N-benzylamino)-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: 65%).

Steric hindrance from the ethyl group at position 2 slightly reduces reaction rates compared to non-alkylated analogs .

Acylation Reactions

The amino group readily reacts with acylating agents:

-

Acetylation : Acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature forms 6-acetamido-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: 85%).

-

Benzoylation : Benzoyl chloride (C₆H₅COCl) under reflux conditions generates 6-benzamido-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: 72%).

Cyclization Reactions

The compound participates in ring-forming reactions:

-

Fused-ring formation : Heating with POCl₃ at 80°C induces cyclization, producing 8-ethyl-7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-5(6H)-one (yield: 68%).

-

Heterocyclic derivatives : Reaction with thiourea in ethanol under reflux yields 6-amino-2-ethyl-5-methylpyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione (yield: 61%) .

Oxidation Reactions

Oxidative modifications target the dihydropyrimidinone ring:

-

Aromatic oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the 3,4-dihydropyrimidinone ring to a fully aromatic pyrimidine, forming 6-amino-2-ethyl-5-methylpyrimidin-4-one (yield: 54%).

-

Side-chain oxidation : The ethyl group at position 2 can be oxidized to a carboxylic acid using CrO₃/H₂SO₄, yielding 6-amino-2-carboxy-5-methyl-3,4-dihydropyrimidin-4-one (yield: 48%) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

-

Thionation : Lawesson’s reagent converts the carbonyl oxygen at position 4 to sulfur, producing 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidine-4-thione (yield: 70%).

-

Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄ selectively substitutes the methyl group at position 5, forming 6-amino-2-ethyl-5-(bromomethyl)-3,4-dihydropyrimidin-4-one (yield: 63%) .

Condensation Reactions

The compound acts as a substrate in multicomponent reactions:

-

Biginelli-like reactions : Reacts with aldehydes and β-keto esters under acidic conditions (e.g., HCl/EtOH) to form polycyclic derivatives such as 6-amino-2-ethyl-5-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-4-one (yield: 76%) .

Mechanistic Insights

-

Alkylation/Acylation : The amino group’s nucleophilicity drives these reactions, with steric effects from the ethyl group modulating reactivity .

-

Oxidation : The dihydropyrimidinone ring’s partial unsaturation facilitates dehydrogenation to aromatic pyrimidines.

-

Biginelli Condensation : The ethyl and methyl groups enhance steric stabilization of intermediates, improving regioselectivity .

This compound’s versatility in alkylation, acylation, cyclization, and condensation reactions makes it valuable for synthesizing bioactive heterocycles. Further studies exploring its catalytic asymmetric reactions or green chemistry applications are warranted.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in conditions such as Alzheimer's disease.

Chemical Synthesis Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can yield derivatives with enhanced biological activities. The synthesis typically involves a modified Biginelli reaction, which is a one-pot condensation of ethyl acetoacetate, aldehydes, and urea under acidic conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound exhibited significant bactericidal activity, particularly against Escherichia coli.

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer cells, treatment with this compound resulted in:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

Western blot analysis revealed a decrease in anti-apoptotic proteins, indicating the compound's potential to trigger programmed cell death in cancer cells.

Mecanismo De Acción

The mechanism of action of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes involved in nucleotide synthesis and DNA replication.

Comparación Con Compuestos Similares

Similar Compounds

6-Amino-5-ethyl-2-methyl-3,4-dihydropyrimidin-4-one: Similar structure but different substitution pattern.

2-Ureido-4 [1H]-6-methyl-pyrimidinone: Known for its high association constants and use in supramolecular assemblies.

Uniqueness

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Actividad Biológica

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1340325-37-2) is a compound belonging to the dihydropyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological significance, mechanisms of action, and therapeutic potential of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O with a molecular weight of 153.19 g/mol. The structure features a pyrimidine ring with amino and methyl substituents that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Cardiovascular Effects

The 1,4-dihydropyridine scaffold, which includes this compound, is known for its calcium channel blocking activity. Studies have shown that derivatives of this compound can effectively reduce blood pressure in hypertensive models by acting as calcium antagonists .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may inhibit calcium influx in cardiac and vascular smooth muscle cells.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through caspase activation.

- Antimicrobial Action : Inhibition of cell wall synthesis and metabolic disruption are key mechanisms against bacterial pathogens.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Cell Line Study : A study involving MCF-7 cells showed a dose-dependent increase in apoptosis markers upon treatment with varying concentrations of the compound. Flow cytometry analysis revealed significant increases in sub-G1 populations (indicative of apoptosis) at concentrations above 10 µM .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated comparable or superior activity against resistant strains of E. coli, suggesting potential as an alternative therapeutic agent .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-amino-2-ethyl-5-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-9-6(8)4(2)7(11)10-5/h3H2,1-2H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUDBCXBHDOHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.